molecular formula C12H8NNaO8S B14053710 Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate

Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate

Cat. No.: B14053710
M. Wt: 349.25 g/mol
InChI Key: NIYZXSAFOXBKIO-UHFFFAOYSA-M
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Description

Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a formylbenzoyl group, a dioxopyrrolidine ring, and a sulfonate group. These functional groups contribute to its reactivity and potential utility in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves multi-step organic reactions. One common approach is the esterification of 4-formylbenzoic acid with 2,5-dioxopyrrolidine-3-sulfonic acid in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-carboxybenzoyl derivative.

    Reduction: 4-hydroxybenzoyl derivative.

    Substitution: Various sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

  • Sodium 1-((4-carboxybenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
  • Sodium 1-((4-hydroxybenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
  • Sodium 1-((4-aminobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate

Comparison: Compared to its analogs, Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in biochemical research and therapeutic applications.

Properties

Molecular Formula

C12H8NNaO8S

Molecular Weight

349.25 g/mol

IUPAC Name

sodium;1-(4-formylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C12H9NO8S.Na/c14-6-7-1-3-8(4-2-7)12(17)21-13-10(15)5-9(11(13)16)22(18,19)20;/h1-4,6,9H,5H2,(H,18,19,20);/q;+1/p-1

InChI Key

NIYZXSAFOXBKIO-UHFFFAOYSA-M

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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